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Compound of Interest |

Compound Name: Cinnamyl propionate
CAS No.: 103-56-0
Cat. No.: B085909
. J

Executive Summary & Chemical Identity

Cinnamyl propionate (3-phenyl-2-propenyl propionate) is a vital ester in the fragrance and
flavor industries, prized for its sweet, balsamic, and spicy profile. Beyond organoleptics, it
serves as a model substrate in biocatalytic transesterification studies.

This guide provides a rigorous spectroscopic characterization of Cinnamyl propionate,
focusing on Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[1] It is
designed for researchers requiring definitive structural verification and purity assessment.

IUPAC Name: (2E)-3-phenylprop-2-en-1-yl propanoate

CAS Number: 103-56-0

Molecular Formula: C12H1402

Molecular Weight: 190.24 g/mol

Strategic Analysis: The Spectroscopic Approach

Structural validation of Cinnamyl propionate requires a dual-modality approach. IR
spectroscopy provides rapid confirmation of functional groups (ester, conjugated alkene), while
NMR offers atomic-level connectivity and stereochemical definition (specifically the E-geometry
of the double bond).
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Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the identity of Cinnamyl
propionate using the data provided in this guide.
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Caption: Logical workflow for the spectroscopic verification of Cinnamyl propionate.

Infrared Spectroscopy (IR) Analysis

IR spectroscopy is the first line of defense in quality control. For Cinnamyl propionate, the
spectrum is dominated by the ester functionality and the conjugated system.

Mechanistic Insight

The conjugation of the alkene with the phenyl ring lowers the vibrational frequency of the C=C
bond compared to isolated alkenes. However, the ester carbonyl (C=0) remains relatively
isolated from this conjugation, appearing in the typical ester range.

Key IR Absorptions (Neat/Liquid Film)
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Wavenumber
(cm™)

Intensity

Functional Group
Assignment

Structural Insight

1733 - 1740

Strong

C=0 Stretch

Characteristic of
saturated aliphatic
esters (Propionate

moiety).

1630 - 1680

Medium/Weak

C=C Stretch

Conjugated alkene.
Lower frequency due
to resonance with the

phenyl ring.

1150 - 1250

Strong

C-O-C Stretch

"Ester rule" bands;
asymmetric stretching
of the C-O-C linkage.

3020 - 3060

Weak

sp2 C-H Stretch

Aromatic and vinylic

protons.

2940 - 2980

Medium

sp3 C-H Stretch

Aliphatic protons of
the propionate ethyl

group.

1081

Medium

C-H Bend

Specific fingerprint
band often cited for

cinnamyl esters.

690 - 750

Strong

C-H Out-of-Plane

Monosubstituted
benzene ring (5

adjacent H).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of structure. The data below corresponds to a solution in

Deuterated Chloroform (CDCls) at 400 MHz.

Proton NMR (*H NMR)
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The *H NMR spectrum reveals three distinct domains: the aliphatic propionate chain, the

allylic/vinylic bridge, and the aromatic anchor.

Critical Stereochemical Marker: The coupling constant (J) between the vinylic protons is

approximately 16.0 Hz. This large value confirms the (E)-configuration (trans) of the double

bond. A (2)-isomer would typically exhibit a J value of 10-12 Hz.

H NMR Data Table (400 MHz, CDCI)

. . Coupling
Chemical Shift o ] ]
Multiplicity Integration Constant (J Assignment
(5 ppm)
Hz)
) H-12: Methyl of
1.15 Triplet () 3H J=76Hz ]
propionate
H-11: Methylene
2.36 Quartet (q) 2H J=76Hz )
of propionate
H-9: Allylic
473 Doublet (d) 2H J=6.4Hz methylene (O-
CH2-)
H-8: Vinylic
Doublet of )
6.28 ) 1H J=16.0,6.4 Hz proton (adjacent
Triplets (dt)
to CH2)
H-7: Vinylic
6.62 Doublet (d) 1H J=16.0Hz proton (adjacent
to Phenyl)
) H-2 to H-6:
7.25-7.40 Multiplet (m) 5H -

Aromatic protons

Carbon NMR (**C NMR)

The 13C spectrum confirms the carbon skeleton.[2][3] The carbonyl carbon is the most

deshielded, followed by the sp? hybridized carbons of the alkene and aromatic ring.

3C NMR Data Table (100 MHz, CDCIs)
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Chemical Shift (6 ppm)

Carbon Type

Assignment

174.4 Quaternary (C=0) C-10: Carbonyl carbon
136.2 Quaternary (Ar-C) C-1: Aromatic ipso-carbon
] C-7: Vinylic carbon (beta to
134.1 Methine (=CH)
ester)
) C-3, C-5: Meta- aromatic
128.6 Methine (Ar-CH)
carbons
128.0 Methine (Ar-CH) C-4: Para- aromatic carbon
) C-2, C-6: Ortho- aromatic
126.6 Methine (Ar-CH)
carbons
) C-8: Vinylic carbon (alpha to
123.2 Methine (=CH)
CHz2)
C-9: Allylic carbon attached to
65.0 Methylene (CH-2)
Oxygen
27.6 Methylene (CH2) C-11: Propionate methylene
9.1 Methyl (CHs) C-12: Propionate methyl

Signal Connectivity Diagram

The following graph illustrates the coupling network observed in the H NMR spectrum,

visualizing how the protons "talk" to each other.
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Caption: *H NMR Coupling Network. Thick line indicates the critical trans-alkene coupling.

Experimental Protocol

To reproduce the data above, follow this standard operating procedure (SOP).

Sample Preparation

¢ Solvent: Use Chloroform-d (CDCIs) with 0.03% v/v TMS (Tetramethylsilane) as an internal
reference.

¢ Concentration: Dissolve 10-15 mg of Cinnamyl propionate in 0.6 mL of CDCIs. Ensure the
solution is clear and free of suspended solids.

e Tube: Transfer to a high-quality 5 mm NMR tube.

Acquisition Parameters (Standard 400 MHz)
o Temperature: 298 K (25°C).
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Pulse Sequence: Standard 1D proton (zg30).

Relaxation Delay (D1): 1.0 — 2.0 seconds (sufficient for quantitative integration of protons
with T1 < 1s).

Number of Scans (NS): 16 (sufficient for high SNR).

Spectral Width: 0 — 12 ppm.

Data Processing[6]

e Phasing: Apply automatic phasing followed by manual correction if necessary to ensure flat
baseline.

o Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCIs to 7.26 ppm).

« Integration: Normalize the propionate methyl triplet (1.15 ppm) to 3.00. Check if the aromatic
region integrates to 5.00.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profiling of Cinnamyl Propionate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085909#spectroscopic-data-of-cinnamyl-propionate-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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